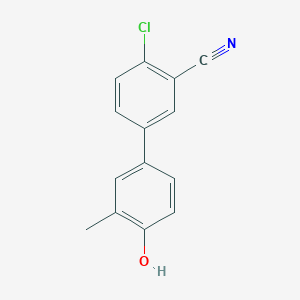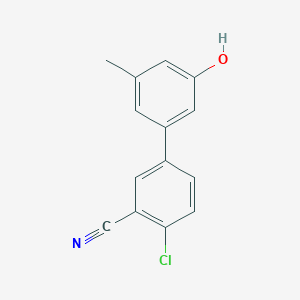
4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% (4-CMC-95) is a synthetic compound belonging to the phenol family of compounds. It is a white crystalline solid with a molecular weight of 250.6 g/mol and a melting point of 170-172 °C. 4-CMC-95 is widely used in scientific research, due to its unique properties, including its solubility in both organic and aqueous solvents. This compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research.
Mécanisme D'action
The exact mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition of enzymes is believed to be responsible for the compound's ability to modulate the activity of certain biochemical pathways, which can have therapeutic effects.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, as well as to affect the activity of certain hormones, such as cortisol. It has also been shown to affect the activity of certain neurotransmitters, such as dopamine, and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is soluble in both organic and aqueous solvents. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, the compound is not suitable for use in medical applications, due to its potential toxicity.
Orientations Futures
There are a number of potential future directions for the use of 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% in scientific research. These include the development of new drugs and other therapeutic agents, the exploration of the compound's effects on biochemical pathways, and the use of the compound as a tool in the study of physiological processes. Additionally, the compound could potentially be used in the development of materials and polymers, as well as in the synthesis of other compounds. Finally, further research is needed to understand the exact mechanism of action of the compound and to determine its potential toxicity.
Méthodes De Synthèse
4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% is synthesized from 4-chloro-3-cyanophenol, which is reacted with 2-methylphenol in an aqueous medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is purified by recrystallization. The purity of the product is then determined by thin-layer chromatography.
Applications De Recherche Scientifique
4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs and other bioactive molecules. It has also been used in the synthesis of polymers and other materials. In addition, 4-(4-Chloro-3-cyanophenyl)-2-methylphenol, 95% has been used in the development of new drugs and other therapeutic agents, as well as in the study of biochemical and physiological processes.
Propriétés
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-6-10(3-5-14(9)17)11-2-4-13(15)12(7-11)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSOBNJVGFAADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683902 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261977-15-4 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














